molecular formula C14H22N2O B1372567 N-butyl-4-(morpholin-4-yl)aniline CAS No. 1038225-23-8

N-butyl-4-(morpholin-4-yl)aniline

Cat. No.: B1372567
CAS No.: 1038225-23-8
M. Wt: 234.34 g/mol
InChI Key: YMTYPMPBXZYCSG-UHFFFAOYSA-N
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Description

N-butyl-4-(morpholin-4-yl)aniline (CAS: 1038225-23-8) is a substituted aniline derivative featuring a morpholine ring at the para-position of the benzene ring and an N-butyl group attached to the aniline nitrogen. Its molecular formula is C₁₄H₂₂N₂O (molecular weight: 234.34 g/mol). The compound's SMILES representation is O1C([H])([H])C([H])([H])N(C2C([H])=C([H])C(=C([H])C=2[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C1([H])[H] .

Properties

IUPAC Name

N-butyl-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-3-8-15-13-4-6-14(7-5-13)16-9-11-17-12-10-16/h4-7,15H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTYPMPBXZYCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-(morpholin-4-yl)aniline typically involves the coupling of aniline derivatives with morpholine. . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-butyl-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-butyl-4-(morpholin-4-yl)nitrobenzene.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro compounds, while reduction can regenerate the aniline derivative.

Scientific Research Applications

N-butyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of target proteins. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Substituent Variations on the Aniline Nitrogen

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-butyl-4-(morpholin-4-yl)aniline C₁₄H₂₂N₂O 234.34 1038225-23-8 N-butyl group; morpholine at para-position
4-(morpholin-4-yl)-N-(propan-2-yl)aniline C₁₃H₂₀N₂O 220.31 13143-61-8 N-isopropyl group; shorter alkyl chain
n-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride C₁₃H₁₈Cl₂F₃N₂O 347.20 1427379-68-7 N-morpholinoethyl chain; CF₃ group (enhanced lipophilicity)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the dihydrochloride derivative introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions .

Substituent Variations on the Aromatic Ring

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline C₁₆H₁₇N₅O₂ 323.35 N/A Nitro group at ortho-position; pyridinylmethyl substituent
2-chloro-4-methyl-N-[2-(morpholin-4-yl)ethyl]aniline C₁₃H₁₉ClN₂O 254.76 N/A Chloro and methyl substituents; morpholinoethyl chain
5-fluoro-2-(morpholin-4-yl)aniline C₁₀H₁₃FN₂O 196.22 N/A Fluorine at meta-position; compact structure

Key Observations :

  • Nitro Groups : The nitro group in 5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline may confer redox activity, making it a candidate for catalytic or medicinal applications .
  • Halogen Substituents : Chloro and fluoro substituents (e.g., in 2-chloro-4-methyl-N-[2-(morpholin-4-yl)ethyl]aniline and 5-fluoro-2-(morpholin-4-yl)aniline) enhance electrophilic aromatic substitution resistance and may improve binding affinity in receptor-ligand interactions .

Morpholine Ring Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(2-Morpholin-4-ylethoxy)aniline C₁₂H₁₈N₂O₂ 222.29 64039-56-1 Ethoxy linker between morpholine and aniline
3-[(Morpholin-4-yl)sulphonyl]aniline C₁₀H₁₄N₂O₃S 254.30 N/A Sulfonyl group bridging morpholine and aniline

Key Observations :

  • Linker Groups : Ethoxy or sulfonyl linkers (e.g., in 2-(2-Morpholin-4-ylethoxy)aniline) increase molecular flexibility and may enhance interaction with extended binding pockets in enzymes .

Biological Activity

N-butyl-4-(morpholin-4-yl)aniline is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the morpholine moiety, contribute to its diverse biological activities, including potential therapeutic applications in cancer treatment, antimicrobial activity, and its role as a biochemical probe.

Chemical Structure and Properties

This compound features a butyl group linked to an aniline structure with a morpholine ring. This configuration allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.

The mechanism of action of this compound primarily involves its ability to bind to specific enzymes and receptors. The morpholine ring acts as a ligand, facilitating interactions that can modulate enzyme activity and influence cellular signaling pathways. This interaction is crucial for its applications in drug development and biochemical assays.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce cytotoxic effects on various cancer cell lines by influencing the activity of proteins involved in cell proliferation and apoptosis. The compound's structural characteristics suggest it may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, including Mycobacterium tuberculosis. The morpholine component is believed to enhance the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organisms/CellsMethodology UsedResults
AnticancerVarious cancer cell linesCytotoxicity assaysInduced significant cell death in treated cells
AntimicrobialMycobacterium tuberculosisIn vitro assaysShowed significant inhibition against resistant strains
ProteomicsVarious proteinsBiochemical assaysUsed as a probe for studying protein interactions

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human melanoma cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in melanoma treatment. Further research is needed to elucidate the precise molecular mechanisms involved .

Case Study: Antimycobacterial Activity

In another investigation, a series of derivatives based on the morpholine structure were synthesized and tested against Mycobacterium tuberculosis. Among these, this compound exhibited significant activity, highlighting the importance of the morpholine ring in enhancing antimicrobial efficacy. The study employed quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity, providing insights into optimizing future derivatives for improved potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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